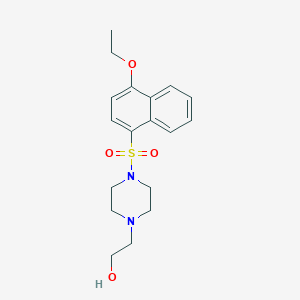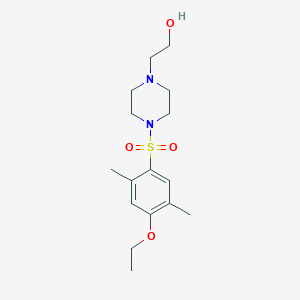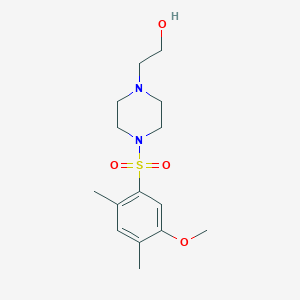
2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as MDP-ethanol, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Potential Therapeutic Agent
The compound’s structural features, such as the sulfonyl group and piperazine moiety, suggest it could be explored as a therapeutic agent. The sulfonyl group is often found in drugs due to its bioisosteric properties, potentially improving pharmacokinetic profiles . Piperazine derivatives are known for their versatility in medicinal chemistry, offering antipsychotic, antidepressant, and antihistamine properties. This compound could be investigated for similar pharmacological activities.
Organic Synthesis: Intermediate for Complex Molecules
This compound could act as an intermediate in the synthesis of more complex molecules. The presence of a benzylic position suggests it could undergo free radical reactions or nucleophilic substitutions, which are fundamental in constructing carbon-carbon or carbon-heteroatom bonds .
Chemical Education: Teaching Organic Reaction Mechanisms
Lastly, this compound could be used in chemical education to demonstrate various organic reaction mechanisms, such as electrophilic aromatic substitution or nucleophilic substitution reactions. It provides a practical example to help students understand the theoretical concepts of organic chemistry .
Wirkmechanismus
Target of Action
The primary targets of 2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters target alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, which is crucial for its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors . This interaction leads to changes in the contraction of smooth muscles in various parts of the body, which can have therapeutic effects for numerous disorders .
Eigenschaften
IUPAC Name |
2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-10-13(2)15(11-14(12)21-3)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJXBJYLYPWDMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

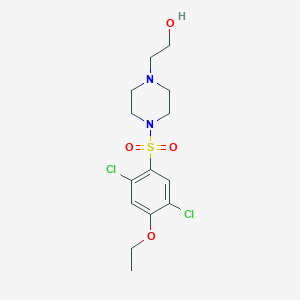

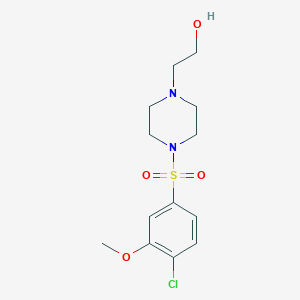
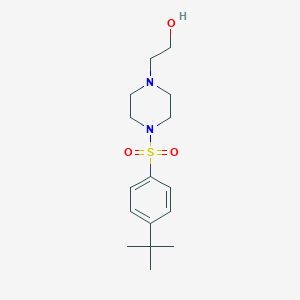

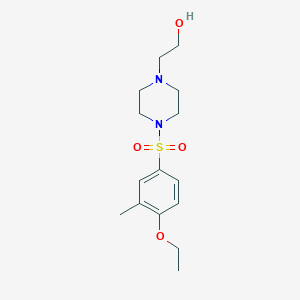
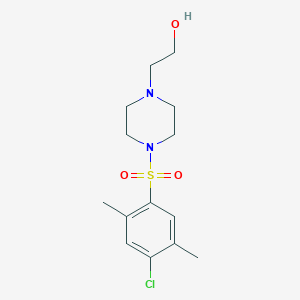
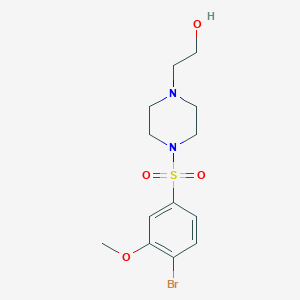

![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
